1,6-Dihydroxy-anthraquinone
Description
Contextual Significance within the Anthraquinone (B42736) Class
1,6-Dihydroxyanthraquinone is a member of the large and diverse class of organic compounds known as anthraquinones. wikipedia.orgnih.gov These compounds are structurally based on the 9,10-anthraquinone skeleton, which consists of three fused benzene (B151609) rings with two ketone groups on the central ring. nih.govyoutube.com The vast array of anthraquinone derivatives arises from the various substituents that can replace the hydrogen atoms on this basic structure, such as hydroxyl groups, methyl groups, and more complex moieties. nih.gov
Anthraquinones are widespread in nature, found in plants, fungi, lichens, and even some insects. wikipedia.orgresearchgate.netresearchgate.net They are known for their wide range of applications, from industrial dyes and pigments to their use in medicine. wikipedia.orgresearchgate.netbritannica.com The specific placement of hydroxyl groups on the anthraquinone core, as in the case of dihydroxyanthraquinones, significantly influences the compound's chemical and physical properties. There are ten distinct isomers of dihydroxy-9,10-anthraquinone, each with the hydroxyl groups at different positions. wikipedia.org 1,6-Dihydroxyanthraquinone is one of these isomers, distinguished by the location of its two hydroxyl groups. wikipedia.org
The study of anthraquinones is a significant field in chemistry and pharmacology due to their diverse biological activities, which can range from beneficial to detrimental depending on the specific compound and its concentration. nih.gov Research into specific isomers like 1,6-Dihydroxyanthraquinone is crucial for understanding the structure-activity relationships within this important class of molecules.
Historical Perspectives in Chemical Research
The scientific investigation of anthraquinones dates back to the 19th century. In 1868, German chemists Carl Graebe and Carl Theodore Liebermann first used the term "anthraquinone" while describing the synthesis of the red dye alizarin (B75676) from anthracene (B1667546), a coal tar component. wikipedia.org This discovery was a major impetus for further research into anthraquinone chemistry and led to the industrial production of alizarin. wikipedia.org
The study of dihydroxyanthraquinones, including its various isomers, began in the early 1900s. wikipedia.org These compounds have been of historical and ongoing interest due to their prevalence in natural products and their importance as precursors for other significant molecules. wikipedia.org For instance, the dihydroxy-9,10-anthraquinone functional group is a key feature in the anthracycline family of anticancer antibiotics. wikipedia.org
Over the years, research has focused on the synthesis, isolation from natural sources, and characterization of various dihydroxyanthraquinone isomers. While some isomers like alizarin (1,2-dihydroxyanthraquinone) and quinizarin (B34044) (1,4-dihydroxyanthraquinone) have been extensively studied due to their use as dyes, others like 1,6-dihydroxyanthraquinone have also been subjects of chemical investigation to understand their unique properties and potential applications. wikipedia.orgwikipedia.org
Physicochemical Properties of 1,6-Dihydroxyanthraquinone
| Property | Value |
| Molecular Formula | C₁₄H₈O₄ |
| Molecular Weight | 240.21 g/mol |
| IUPAC Name | 1,6-dihydroxyanthracene-9,10-dione |
| Synonyms | 1,6-Dihydroxy-9,10-anthraquinone |
| CAS Number | 569-10-8 |
Table compiled from data found in .
Spectroscopic Data of Dihydroxyanthraquinone Isomers
The following table presents a comparison of key identifiers for various dihydroxyanthraquinone isomers.
| Isomer | IUPAC Name | InChIKey |
| 1,4-Dihydroxyanthraquinone | 1,4-dihydroxyanthracene-9,10-dione | GUEIZVNYDFNHJU-UHFFFAOYSA-N |
| 1,5-Dihydroxyanthraquinone | 1,5-dihydroxyanthracene-9,10-dione | YGSFPSZUXJSSLF-UHFFFAOYSA-N |
| 2,6-Dihydroxyanthraquinone (B191064) | 2,6-dihydroxyanthracene-9,10-dione | APAJFZPFBHMFQR-UHFFFAOYSA-N |
Table compiled from data found in sigmaaldrich.comnih.govsigmaaldrich.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8O4 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
1,6-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O4/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6,15-16H |
InChI Key |
YGSFPSZUXJSSLF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Occurrence and Natural Distribution of 1,6 Dihydroxyanthraquinone and Its Derivatives
Plant Sources
Isolation from Morinda lucida Benth.
Morinda lucida, a plant belonging to the Rubiaceae family, is a known source of various anthraquinones. While the direct isolation of 1,6-dihydroxyanthraquinone has not been prominently reported, several of its derivatives have been successfully identified from the stem barks of this plant.
A notable derivative found in Morinda lucida is 1,6-dihydroxy-2-hydroxymethyl-5-methoxyanthraquinone . Its structure was elucidated through modern NMR spectroscopic methods and high-resolution mass spectrometry. Another related compound isolated from this plant is soranjidiol , which is chemically known as 1,6-dihydroxy-2-methylanthraquinone.
| Compound Name | Plant Part | Reference |
| 1,6-dihydroxy-2-hydroxymethyl-5-methoxyanthraquinone | Stem Bark | Current time information in नागपूर डिव्हिजन, IN.mdpi.com |
| Soranjidiol (1,6-dihydroxy-2-methylanthraquinone) | Stem Bark |
Presence in Cassia sophera Linn. (Caesalpiniaceae)
The roots of Cassia sophera Linn. have been identified as a natural source of a significant 1,6-dihydroxyanthraquinone derivative. Research has led to the successful isolation and characterization of 1,6-dihydroxy-3-methyl-9,10-anthraquinone from this plant. neocities.orgelsevierpure.comresearchgate.net This compound, obtained as an orange amorphous powder, was identified through detailed spectral studies, including 1D and 2D-NMR analyses. neocities.orgelsevierpure.com
| Compound Name | Plant Part | Reference |
| 1,6-dihydroxy-3-methyl-9,10-anthraquinone | Roots | neocities.orgelsevierpure.comresearchgate.net |
Identification in Heterophyllaea pustulata Hook f. (Rubiaceae)
The leaves of Heterophyllaea pustulata, a member of the Rubiaceae family, have yielded several anthraquinone (B42736) derivatives based on the 1,6-dihydroxyanthraquinone scaffold. Among the compounds isolated are two new monomeric anthraquinones named heterophylline (1,6-dihydroxy-7-methoxy-2-methylanthraquinone) and a new bianthraquinone, (S)-5,5'-bisoranjidiol which is a dimer of 1,6-dihydroxy-2-methylanthraquinone. rsc.org The structures of these compounds were determined through the analysis of their spectroscopic data and chemical evidence. rsc.org
| Compound Name | Chemical Name | Plant Part | Reference |
| Heterophylline | 1,6-dihydroxy-7-methoxy-2-methylanthraquinone | Leaves | rsc.org |
| (S)-5,5'-bisoranjidiol | (S)-5,5'-bis(1,6-dihydroxy-2-methylanthraquinone) | Leaves | rsc.org |
Detection in Morinda citrifolia (e.g., 1,6-dihydroxy-2-methyl anthraquinone)
Morinda citrifolia, commonly known as noni, is a rich source of various phytochemicals, including a range of anthraquinones. nih.govnih.gov Among the derivatives of 1,6-dihydroxyanthraquinone, soranjidiol (1,6-dihydroxy-2-methyl anthraquinone) has been detected in this plant. mdpi.comresearchgate.net It has been identified from the root bark of the plant. researchgate.net
| Compound Name | Chemical Name | Plant Part | Reference |
| Soranjidiol | 1,6-dihydroxy-2-methyl anthraquinone | Root Bark | mdpi.comresearchgate.net |
Characterization in Digitalis purpurea (e.g., 1,6-dihydroxy-3-methylanthraquinone, phomarin)
The leaves of Digitalis purpurea, the common foxglove, have been found to contain the anthraquinone derivative 1,6-dihydroxy-3-methylanthraquinone , which is also known by the name phomarin . rsc.org Its presence in this plant has been confirmed through chemical analysis. rsc.org Another related compound identified is the 6-methyl ether of phomarin. rsc.org
| Compound Name | Synonym | Plant Part | Reference |
| 1,6-dihydroxy-3-methylanthraquinone | Phomarin | Leaves | rsc.org |
| Phomarin-6-methyl-ether | - | Leaves | neocities.orgrsc.org |
Identification in Heterophyllaea lycioides (Rubiaceae)
Aerial parts of Heterophyllaea lycioides, another species from the Rubiaceae family, have been a source for the isolation of several 1,6-dihydroxyanthraquinone derivatives. nih.govnhathuoclongchau.com.vn Notably, a chlorinated derivative, 5-chloro-1,6-dihydroxy-2-methyl anthraquinone , has been identified. nih.govarabjchem.org Furthermore, other known compounds previously isolated from H. pustulata, such as 5,5'-bisoranjidiol , soranjidiol , and heterophylline , have also been found in this plant. nih.gov
| Compound Name | Chemical Name | Plant Part | Reference |
| 5-chloro-1,6-dihydroxy-2-methyl anthraquinone | 5-chlorosoranjidiol | Aerial Parts | nih.govarabjchem.org |
| 5,5'-bisoranjidiol | - | Aerial Parts | nih.gov |
| Soranjidiol | 1,6-dihydroxy-2-methylanthraquinone | Aerial Parts | nih.gov |
| Heterophylline | 1,6-dihydroxy-7-methoxy-2-methylanthraquinone | Aerial Parts | nih.gov |
Fungal and Microbial Sources
Fungi and bacteria are prolific sources of a wide array of secondary metabolites, including a significant number of anthraquinone derivatives. These compounds are often pigments responsible for the coloration of the producing organisms. The structural diversity of these anthraquinones is vast, arising from different substitution patterns on the basic 9,10-anthracenedione core.
Production by Phoma genus (e.g., 1,6-dihydroxy-3-methyl-9,10-anthraquinone)
The genus Phoma, a group of ascomycetous fungi, is known for producing various pigments. Notably, the species Phoma foveata has been found to produce a unique anthraquinone pigment named phomarin. nih.gov Through detailed spectral analysis, phomarin was identified as 1,6-dihydroxy-3-methylanthraquinone. nih.gov This discovery was significant as it represented a previously unrecorded pigment. The production of this compound, alongside others like emodin (B1671224) and chrysophanol (B1684469), highlights the metabolic capabilities of the Phoma genus. nih.gov Psychrotolerant strains of Phoma herbarum are also recognized for producing anthraquinone pigments. mdpi.com
Occurrence in Aspergillus species (e.g., Questin)
The genus Aspergillus is a ubiquitous and diverse group of fungi, with over 185 species identified. drfungus.org These fungi are well-documented producers of various secondary metabolites, including anthraquinones. nih.govencyclopedia.pub One such derivative is questin (B161788), a methylated anthraquinone. Questin has been isolated from several Aspergillus species, including those found in marine environments. nih.govencyclopedia.pub Aspergillus species are commonly found in soil, on decaying organic matter, and even as endophytes in marine organisms, showcasing their adaptability and broad distribution. drfungus.orgnih.govmdpi.com The production of anthraquinones like questin is a characteristic feature of the secondary metabolism of many species within this genus. nih.govencyclopedia.pub
Biosynthesis by Xenorhabdus luminescens (e.g., 1,6-dihydroxy-4-methoxy-9,10-anthraquinone)
The entomopathogenic bacterium Xenorhabdus luminescens is a notable microbial source of a specific 1,6-dihydroxyanthraquinone derivative. This bacterium produces a red pigment that has been purified and identified as 1,6-dihydroxy-4-methoxy-9,10-anthraquinone. nih.govresearchgate.net This compound is responsible for the characteristic red color observed in insect carcasses where the bacterium grows. nih.govresearchgate.net The biosynthesis of this anthraquinone is a result of a type II polyketide synthase system within the bacterium. rsc.org Heterologous expression of the biosynthetic gene cluster has provided insights into the unique enzymatic reactions involved in its formation. rsc.org
Presence in marine-derived fungi as 1,6,8-trihydroxy anthraquinone derivatives
Marine-derived fungi have emerged as a significant source of structurally diverse and biologically active natural products. nih.gov Among the various compounds isolated, anthraquinones are a prominent class. While 1,8-dihydroxyanthraquinone derivatives are very common, 1,6,8-trihydroxyanthraquinone derivatives are also widespread in fungi. nih.govencyclopedia.pub A prime example is emodin (1,6,8-trihydroxy-3-methylanthraquinone), which has been isolated from marine-derived fungi such as Aspergillus and Eurotium species. nih.govencyclopedia.pub Other related compounds found in marine fungi include catenarin, erythroglaucin, and physcion (B1677767). nih.govencyclopedia.pub These fungi can be found in various marine habitats, including sediments and as endophytes within marine plants and invertebrates. nih.govmdpi.com
Identification of Naturally Occurring Substituted Analogues of 1,6-Dihydroxyanthraquinone
A variety of substituted analogues of 1,6-dihydroxyanthraquinone have been identified from natural sources, primarily fungi and bacteria. These substitutions, such as methyl, methoxy (B1213986), and additional hydroxyl groups, lead to a diverse array of compounds.
Synthetic Methodologies for 1,6 Dihydroxyanthraquinone and Its Derivatives
Total Synthesis Approaches (General Anthraquinones)
The construction of the anthraquinone (B42736) framework is a foundational step in organic synthesis, with several classical and modern methods being widely employed. These strategies often build the molecule's three-ring system from simpler aromatic or acyclic precursors.
One of the most traditional and enduring methods is the Friedel-Crafts acylation . This reaction typically involves the condensation of phthalic anhydride (B1165640) with a substituted benzene (B151609), such as phenol (B47542) or chlorobenzene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or hydrofluoric acid (HF). mdpi.comwikipedia.org The initial product, an o-benzoylbenzoic acid, is then cyclized through intramolecular acylation in the presence of a dehydrating agent like concentrated sulfuric acid to yield the anthraquinone ring system. wikipedia.org A more environmentally benign version of this approach uses alum (KAl(SO₄)₂·12H₂O) as a catalyst in an aqueous medium, reacting phthalic anhydride with various substituted benzenes to produce anthraquinone derivatives in good to excellent yields. mdpi.com
Another powerful strategy for assembling the anthraquinone core is the Diels-Alder reaction . This [4+2] cycloaddition is a convergent approach where a substituted diene reacts with a dienophile, typically a naphthoquinone derivative, to form the central ring. researchgate.net For instance, a diene can be reacted with a quinone like chlorojuglone, followed by thermal or acidic conditions to facilitate a cycloaddition and subsequent rearomatization to furnish the substituted anthraquinone skeleton. researchgate.net This method is highly valued for its ability to control the placement of substituents on the resulting aromatic rings.
The Hauser annulation represents another key annulation strategy. This reaction involves the conjugate addition of a stabilized carbanion, such as that derived from a cyanophthalide, to a Michael acceptor like a cyclohexenone. researchgate.net The resulting adduct then undergoes an intramolecular Dieckmann-type condensation and subsequent aromatization to form the anthraquinone system. This method was notably used in the synthesis of the anthraquinone core of BE-43472 B. researchgate.net
These fundamental strategies are summarized in the table below.
| Synthesis Strategy | Key Reactants | Typical Conditions | Product | Ref |
| Friedel-Crafts Acylation | Phthalic anhydride, Benzene derivative | AlCl₃ or H₂SO₄ / BF₃ | o-Benzoylbenzoic acid, then Anthraquinone | mdpi.comwikipedia.org |
| Diels-Alder Reaction | Substituted diene, Naphthoquinone derivative | Thermal or acidic | Substituted Anthraquinone | researchgate.net |
| Hauser Annulation | Cyanophthalide derivative, Michael acceptor | Basic conditions | Substituted Anthraquinone | researchgate.net |
Chemical Transformation and Derivatization from Anthraquinone Precursors
Once the basic anthraquinone skeleton is formed, a vast array of chemical transformations can be employed to introduce diverse functional groups, modify existing ones, or link multiple anthraquinone units together. These derivatizations are crucial for tuning the molecule's properties and for synthesizing complex natural products and functional materials.
Functionalization of the anthraquinone core is key to creating the diverse range of derivatives observed in nature and synthesized in the laboratory.
Methylation: The hydroxyl groups of dihydroxyanthraquinones can be readily converted to methoxy (B1213986) groups. For example, the methylation of 1,8-dihydroxyanthraquinone has been achieved using methyl tosylate and sodium carbonate. uomustansiriyah.edu.iq This reaction can be performed under reflux in a solvent like acetone (B3395972) or through a more environmentally friendly solvent-free pyrolysis method, which can lead to complete dimethylation in excellent yields. uomustansiriyah.edu.iq Selective monomethylation can also be achieved under controlled conditions. uomustansiriyah.edu.iq
Halogenation: Halogens can be introduced onto the anthraquinone nucleus, often by first halogenating a more reactive precursor like a dihydroxyanthracene. The bromination of 2,6-dihydroxyanthracene in acetic acid, for example, results in substitution at the 1- and 5-positions, which can then be oxidized to the corresponding 1,5-dibromo-2,6-dihydroxyanthraquinone. nih.gov Direct halogenation of anthraquinone itself is more difficult but can be achieved under specific conditions.
Glycosylation: The attachment of sugar moieties to the anthraquinone scaffold is a critical modification, as it often enhances solubility and biological activity. mdpi.comnih.gov Chemical glycosylation can be performed using methods like the Koenigs-Knorr reaction , where a glycosyl halide (e.g., acetobromoglucose) reacts with a hydroxyanthraquinone in the presence of a promoter, such as a silver or mercury salt, to form a glycosidic bond. wikipedia.orgresearchgate.net A series of anthraquinonyl glucosaminosides were successfully synthesized using this method by reacting various hydroxyanthraquinones with a bromo sugar. researchgate.net More modern approaches include chemoenzymatic methods, where glycosyltransferase enzymes are used to attach sugar units like glucose from a donor molecule (e.g., UDP-glucose) to the anthraquinone acceptor. mdpi.comwikipedia.org This biocatalytic approach offers high selectivity and can be used to generate novel glycosides. mdpi.comwikipedia.org
Dimerization: Anthraquinone units can be coupled to form dimeric structures, which are found in several complex natural products. researchgate.net Synthetic strategies often rely on modern cross-coupling reactions. For instance, the synthesis of the heterodimer albopunctatone involved the regioselective addition of a metallated anthracene (B1667546) (an organometallic anthraquinone synthon) to a protected chrysazin derivative. nih.gov Palladium-catalyzed couplings, such as the Stille coupling, are also employed to link an organostannane-functionalized anthraquinone with a halogenated juglone (B1673114) derivative, creating a C-C bond between the two quinone systems. researchgate.net
Anthraquinone derivatives, particularly diamino or dihalo isomers like 2,6-diaminoanthraquinone, serve as important monomers for the synthesis of advanced polymeric materials. nih.govnih.gov These polymers often feature high porosity and redox activity, making them suitable for applications in energy storage.
Porous Organic Polymers (POPs) or Covalent Organic Frameworks (COFs) based on anthraquinones are typically synthesized through condensation or cross-coupling reactions. A common method involves the Schiff base condensation of a diaminoanthraquinone (e.g., 2,6-diaminoanthraquinone, DAAQ) with a trialdehyde monomer like 1,3,5-triformylphloroglucinol (Tp). This reaction, often catalyzed by an acid, forms a crystalline, porous framework with the anthraquinone units integrated into the polymer backbone. Hollow COF structures have been synthesized using a template-assisted method with polystyrene nanospheres to create materials with enhanced surface area and electrochemical performance.
Conjugated Microporous Polymers (CMPs) incorporating anthraquinone have been synthesized via Sonogashira cross-coupling reactions. In this approach, a dihaloanthraquinone monomer, such as 2,6-dibromoanthraquinone, is coupled with a monomer containing terminal alkynes, like an ethynyl (B1212043) derivative of triphenylamine. This palladium- and copper-catalyzed reaction creates a rigid, conjugated network with inherent porosity and redox-active anthraquinone sites. The linking patterns of the monomers can be varied to tune the polymer's porosity and electronic properties for specific applications.
| Polymer Type | Monomers | Synthetic Method | Key Feature | Ref |
| Covalent Organic Framework (COF) | 2,6-Diaminoanthraquinone (DAAQ), 1,3,5-Triformylphloroglucinol (Tp) | Schiff Base Condensation | Crystalline, porous framework | |
| Conjugated Microporous Polymer (CMP) | 2,6-Dibromoanthraquinone, Ethynyl-triphenylamine | Sonogashira Coupling | Conjugated, redox-active network | |
| Conjugated Polymer | Anthraquinone, Phenylenediamine | - | Varied linking patterns |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 1,6-dihydroxyanthraquinone. While specific, experimentally acquired NMR data for 1,6-dihydroxyanthraquinone is not widely published, the expected spectral features can be predicted based on its chemical structure and by comparison with other dihydroxyanthraquinone isomers.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the number, environment, and connectivity of protons. For 1,6-dihydroxyanthraquinone (C₁₄H₈O₄), six aromatic proton signals would be expected. The protons on the two aromatic rings would exhibit distinct chemical shifts and coupling patterns (ortho, meta, and para coupling) based on their positions relative to the hydroxyl and carbonyl groups. The protons ortho to the hydroxyl groups are expected to be shifted downfield. The phenolic protons themselves would likely appear as broad singlets at a significantly downfield chemical shift (typically δ 10-13 ppm), a characteristic feature for hydroxyl groups involved in intramolecular hydrogen bonding with the nearby carbonyl oxygen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the symmetric 1,6-dihydroxyanthraquinone molecule, seven distinct carbon signals would be anticipated in the aromatic region (δ 110-160 ppm), along with two signals for the carbonyl carbons (C-9 and C-10) at a more downfield position (δ > 180 ppm). The carbons bearing the hydroxyl groups (C-1 and C-6) would be significantly deshielded.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals.
COSY: Would establish the coupling relationships between adjacent protons, helping to map out the proton network on each aromatic ring.
HSQC: Correlates directly bonded proton and carbon atoms.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Six aromatic proton signals with complex splitting patterns (ortho, meta couplings). Two phenolic OH signals (downfield, potentially broad). |
| ¹³C NMR | Approximately seven aromatic carbon signals and two downfield carbonyl carbon signals. Signals for C-1 and C-6 would be shifted downfield due to the hydroxyl groups. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation maps would allow for the complete and unambiguous assignment of the molecular structure and confirmation of substituent positions. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. nih.gov
For 1,6-dihydroxyanthraquinone (C₁₄H₈O₄), the monoisotopic mass is calculated to be 240.0423 Da. nih.gov HRMS analysis would aim to detect the protonated molecule [M+H]⁺ (m/z 241.0495) or the deprotonated molecule [M-H]⁻ (m/z 239.0350) with high mass accuracy (typically within 5 ppm), which serves as strong evidence for its elemental formula.
The fragmentation pattern of anthraquinones in mass spectrometry is well-characterized by the successive loss of neutral carbon monoxide (CO) molecules. pjsir.org Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of 1,6-dihydroxyanthraquinone (m/z 240) would be expected to undergo the following fragmentation steps:
Loss of the first CO molecule: [M - CO]⁺˙ at m/z 212.
Loss of a second CO molecule: [M - 2CO]⁺˙ at m/z 184. Further fragmentation involving the hydroxyl groups could also occur.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₈O₄ |
| Monoisotopic Mass | 240.0423 Da nih.gov |
| [M+H]⁺ (HRMS) | 241.0495 m/z |
| [M-H]⁻ (HRMS) | 239.0350 m/z |
| Primary Fragments (EI-MS) | m/z 212 ([M-CO]⁺˙), m/z 184 ([M-2CO]⁺˙) pjsir.org |
UHPLC-MS is a cornerstone technique for the analysis of complex mixtures, such as plant extracts, where multiple isomers of dihydroxyanthraquinone might be present. UHPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster separation times, and greater sensitivity compared to conventional HPLC. mdpi.com When coupled with a mass spectrometer, it allows for the separation of compounds based on their polarity, followed by their detection and identification based on mass and fragmentation patterns. A typical UHPLC method for anthraquinones would involve a reversed-phase column (e.g., C18) with a gradient elution using an acidified water-acetonitrile or water-methanol mobile phase. mdpi.com
Molecular networking is a modern computational approach used to visualize and organize tandem mass spectrometry (MS/MS) data from complex mixtures. It groups molecules with similar fragmentation patterns into clusters, which often represent structurally related compounds. This technique could be applied to an extract containing 1,6-dihydroxyanthraquinone to rapidly identify it and other related anthraquinone (B42736) analogues, even if they are present in low concentrations.
DESI-HRMS is an ambient ionization technique that allows for the direct analysis of compounds on surfaces with minimal to no sample preparation. A charged solvent spray is directed onto the sample surface, desorbing and ionizing analytes that are then analyzed by a mass spectrometer. This method is particularly useful for the rapid screening of natural products in their native state, for example, on the surface of a plant or a fungus, or for analyzing spots on a thin-layer chromatography (TLC) plate. A study on fungal extracts demonstrated the utility of coupling High-Performance Thin-Layer Chromatography (HPTLC) with DESI-HRMS for the effective profiling of various anthraquinones. This approach could be readily applied to detect and identify 1,6-dihydroxyanthraquinone in complex matrices by providing its accurate mass and spatial location on the plate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The anthraquinone core is a strong chromophore. The position and intensity of the absorption bands in dihydroxyanthraquinones are highly dependent on the position of the hydroxyl groups. nih.gov
Generally, hydroxyanthraquinones exhibit several absorption bands:
Band I (~250 nm): Attributed to a π→π* transition of the benzenoid system.
Band II (~280 nm): Also a π→π* transition.
Band III (>400 nm): A broad, lower-energy band resulting from an intramolecular charge transfer (ICT) transition, which is responsible for the color of these compounds. The position of this band is particularly sensitive to the substitution pattern.
For 1,6-dihydroxyanthraquinone, the hydroxyl groups are on different rings. This substitution pattern is expected to result in a visible absorption maximum (λmax) at a specific wavelength in the 400-450 nm range, though the exact value is not widely documented. The spectrum is also influenced by the solvent used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,6-dihydroxyanthraquinone would show characteristic absorption bands confirming its key structural features. Based on spectra of isomeric dihydroxyanthraquinones, the following peaks are expected: irug.orgchemicalbook.comirug.org
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600-3100 | O-H stretch | Phenolic Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1670-1630 | C=O stretch | Quinone Carbonyl (intramolecular H-bonding may lower frequency) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1300-1200 | C-O stretch | Phenolic C-O |
The exact frequency of the carbonyl (C=O) stretching is sensitive to intramolecular hydrogen bonding. In 1,6-dihydroxyanthraquinone, one hydroxyl group (at C-1) can form a hydrogen bond with the peri-carbonyl group (at C-9), which would lower its stretching frequency. The other carbonyl (at C-10) is not involved in such an interaction.
Chromatographic Methods
Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of 1,6-dihydroxyanthraquinone.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the analysis of anthraquinones. researchgate.net A typical setup would employ a C18 or C8 stationary phase. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often acidified with formic, acetic, or phosphoric acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, set at a wavelength corresponding to one of the compound's absorption maxima. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for preliminary analysis, monitoring reactions, and determining appropriate solvent systems for column chromatography. For 1,6-dihydroxyanthraquinone, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The compound would appear as a colored spot on the plate.
Column Chromatography: For preparative-scale separation and purification, column chromatography using silica gel is frequently employed. The solvent system is typically determined by prior TLC analysis to achieve optimal separation from impurities or other isomers.
Advanced Analytical and Spectroscopic Characterization of 1,6-Dihydroxy-anthraquinone
The precise identification and quantification of 1,6-dihydroxyanthraquinone in various matrices necessitate the use of sophisticated analytical techniques. Modern chromatography and mass spectrometry offer the high resolution and sensitivity required for the analysis of this compound, even in complex mixtures. This article details the application of several advanced analytical methods for the characterization of 1,6-dihydroxyanthraquinone.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of anthraquinone derivatives. For dihydroxyanthraquinone isomers, reversed-phase HPLC is frequently employed, typically utilizing a C18 stationary phase. The separation is achieved through the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.
While specific validated methods exclusively for 1,6-dihydroxyanthraquinone are not extensively documented in publicly available literature, methods for closely related isomers like 1,4-dihydroxyanthraquinone and other anthraquinones provide a strong indication of suitable chromatographic conditions. These methods often use a mobile phase consisting of a mixture of acetonitrile or methanol and water, with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, as anthraquinones exhibit strong absorbance in the visible and ultraviolet regions.
For instance, a method developed for the degradation products of an anthraquinone dye utilized a Lichrospher® RP-18 column with a mobile phase of acetonitrile, ammonium (B1175870) acetate buffer, and methanol, demonstrating the separation of 1,4-dihydroxyanthraquinone. nih.govresearchgate.net Another study on organic impurities in anthraquinone color additives employed an ultra-high performance liquid chromatography (UHPLC) method with a C18 column and a mobile phase of ammonium acetate and acetonitrile. oup.comresearchgate.net Such methods highlight the general parameters that would be applicable for the analysis of 1,6-dihydroxyanthraquinone.
Table 1: Illustrative HPLC Conditions for Dihydroxyanthraquinone Analysis (Based on methods for related isomers)
| Parameter | Conditions |
| Stationary Phase | Reversed-Phase C18 (e.g., Lichrospher® RP-18, 5 µm) |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer/Methanol or Acetonitrile/Water with Formic Acid |
| Detection | UV-Vis or Photodiode Array (PDA) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) |
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and versatile method for the analysis of anthraquinones. It allows for the simultaneous analysis of multiple samples on a single plate, making it a cost-effective screening tool. The separation is based on the differential migration of compounds over a stationary phase coated on a glass or aluminum plate, driven by a mobile phase.
For anthraquinone derivatives, HPTLC methods often utilize silica gel 60 F254 plates as the stationary phase for normal-phase chromatography or RP-18 F254s plates for reversed-phase separations. researchgate.net The choice of mobile phase is critical for achieving good resolution. For normal-phase HPTLC, a mixture of nonpolar and moderately polar solvents, such as toluene, ethyl acetate, and formic acid, is often effective. mdpi.com For reversed-phase HPTLC, mixtures of methanol, water, and formic acid are commonly used. researchgate.net Detection is typically carried out by densitometric scanning under UV light at a specific wavelength where the compound absorbs maximally.
While a specific HPTLC method developed and validated solely for 1,6-dihydroxyanthraquinone is not readily found in the literature, methods for other anthraquinones, such as emodin (B1671224), physcion (B1677767), and chrysophanol (B1684469), have been established. researchgate.net These methods can be adapted for the analysis of 1,6-dihydroxyanthraquinone.
Table 2: Representative HPTLC System for Anthraquinone Analysis (Based on methods for related compounds)
| Parameter | Conditions |
| Stationary Phase | HPTLC plates silica gel 60 F254 or RP-18 F254s |
| Mobile Phase | Toluene/Ethyl formate/Formic acid (normal phase) or Methanol/Water/Formic acid (reversed-phase) researchgate.netmdpi.com |
| Application | Automated band-wise application |
| Development | In a twin-trough chamber with controlled saturation |
| Detection | Densitometric scanning at a suitable wavelength (e.g., 254 nm or 445 nm) researchgate.net |
Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) is a powerful analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique offers several advantages over traditional liquid chromatography, including faster separations, higher efficiency, and reduced organic solvent consumption, aligning with the principles of green chemistry.
The application of UHPSFC has proven to be highly effective for the analysis of various anthraquinone derivatives. chromatographyonline.comnih.govnih.gov The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for high flow rates without generating excessive backpressure, leading to rapid analysis times, often under six minutes. chromatographyonline.comnih.gov To modulate the polarity of the mobile phase and elute more polar compounds like dihydroxyanthraquinones, a polar organic solvent, such as methanol, is typically added as a modifier. nih.gov
Research has demonstrated the successful separation of a mixture of five anthraquinones (chrysophanol, physcion, emodin, aloe-emodin, and rhein) in less than five minutes using an Acquity UPC2 HSS C18 SB column with a mobile phase of supercritical CO2 and methanol containing 0.05% diethylamine (B46881). nih.gov Another study utilized a Torus™ DIOL column with a modifier of methanol, acetonitrile, and oxalic acid for the analysis of seven anthraquinone derivatives. nih.gov These findings underscore the suitability of UHPSFC for the rapid and efficient analysis of 1,6-dihydroxyanthraquinone.
Table 3: Exemplary UHPSFC Conditions for Anthraquinone Separation (Based on published methods for anthraquinone mixtures)
| Parameter | Conditions |
| Stationary Phase | Acquity UPC2 HSS C18 SB (1.8 µm) or Torus™ DIOL nih.govnih.gov |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol with additives like diethylamine or oxalic acid) nih.govnih.gov |
| Flow Rate | 1.6 - 2.0 mL/min nih.govnih.gov |
| Back Pressure | ~150 bar |
| Temperature | 30 - 55 °C nih.govnih.gov |
| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |
Comprehensive two-dimensional gas chromatography (GCxGC or 2D-GC) coupled with mass spectrometry (MS) is a highly powerful analytical technique that provides enhanced separation capacity for complex samples. osti.gov In GCxGC, two columns with different stationary phases (e.g., nonpolar and polar) are connected in series via a modulator. sepsolve.com The modulator traps fractions of the effluent from the first column and then re-injects them as sharp pulses onto the second, shorter column for a rapid, secondary separation. sepsolve.com This results in a structured two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional one-dimensional GC-MS. sepsolve.com
The application of 2D-GC-MS for the analysis of 1,6-dihydroxyanthraquinone is not documented in the scientific literature. This is likely due to the low volatility and high polarity of dihydroxyanthraquinones, which make them unsuitable for direct GC analysis without prior derivatization. Derivatization, such as silylation, would be necessary to convert the polar hydroxyl groups into less polar and more volatile derivatives suitable for GC.
While there are reports on the GC-MS analysis of other less polar anthraquinones or their derivatives, the complexity of derivatizing and analyzing dihydroxyanthraquinones by GC-MS makes it a less common approach compared to LC-based methods. oup.comnih.gov Should a 2D-GC-MS method be developed, it would likely involve a derivatization step followed by separation on a nonpolar first-dimension column and a polar second-dimension column to achieve comprehensive separation from other components in a complex matrix.
Table 4: Hypothetical 2D-GC-MS Parameters for Derivatized 1,6-Dihydroxyanthraquinone
| Parameter | Conditions |
| Derivatization | Silylation (e.g., with BSTFA) to increase volatility |
| 1st Dimension Column | Nonpolar (e.g., DB-5ms) |
| 2nd Dimension Column | Polar (e.g., DB-17ht) |
| Modulator | Thermal or cryogenic |
| Carrier Gas | Helium |
| Detection | Time-of-Flight (TOF) or Quadrupole Mass Spectrometer |
Mechanistic Investigations of Biological Activities in Vitro Models
General Principles of Anthraquinone (B42736) Bioactivity
Anthraquinones are a large class of aromatic compounds based on the 9,10-anthracenedione core structure. nih.govrsc.org Their biological activity is incredibly diverse, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant effects. rsc.orgnih.govfrontiersin.org This functional versatility stems from their chemical properties, particularly their ability to participate in redox reactions and intercalate into DNA. frontiersin.orgresearchgate.net
The fundamental structure consists of three fused benzene (B151609) rings, but the nature, number, and position of substituent groups—such as hydroxyl (–OH), methyl (–CH₃), or methoxy (B1213986) (–OCH₃) groups—dramatically influence their biological and chemical properties. rsc.org For instance, the presence and placement of hydroxyl groups are known to be critical, impacting everything from cellular uptake to the specific molecular targets a compound will interact with. nih.gov Many anthraquinones exert their effects by modulating key cellular signaling pathways, generating reactive oxygen species (ROS), or directly interfering with the synthesis of essential macromolecules like DNA and proteins. nih.govrsc.org Their planar structure allows them to insert between the base pairs of DNA, which can disrupt replication and transcription processes, a key mechanism in their anticancer activity. frontiersin.org
Mechanisms of Action on Cellular Processes
In vitro studies using various cell lines have been instrumental in dissecting the specific cellular and molecular events triggered by dihydroxyanthraquinones.
Mitotic Arrest
A common mechanism of action for many anticancer agents is the disruption of the cell cycle, leading to mitotic arrest and preventing cell proliferation. Research on anthraquinone derivatives demonstrates their capacity to halt cell division, often at the G2/M checkpoint. nih.gov
A study on 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA), a compound with a structure closely related to 1,6-dihydroxyanthraquinone, revealed a potent ability to induce cell cycle arrest in human cervical cancer (HeLa) cells. nih.gov Treatment with MTA led to a significant accumulation of cells in the G2/M phase. nih.gov This arrest was linked to the p53/p21/Cdc2-cyclin B1 signaling pathway. MTA treatment caused an over-expression of the p21 protein and a down-expression of cyclin B1, which inactivates the Cdc2-cyclin B1 complex essential for entry into mitosis, thereby blocking the cell cycle at the G2/M checkpoint. nih.gov Other synthetic anthraquinone derivatives have also been shown to cause G2/M arrest in human bladder carcinoma cells. nih.gov
Table 1: Effect of 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) on Cell Cycle Progression in HeLa Cells
| Treatment | Cell Population in G2/M Phase | Key Protein Expression Changes | Pathway Implication | Reference |
|---|---|---|---|---|
| MTA | Significant Increase | ↑ p21, ↓ Cyclin B1 | Inactivation of Cdc2-cyclin B1 complex | nih.gov |
| Control | Normal Distribution | Baseline Levels | Normal cell cycle progression | nih.gov |
Apoptosis and Necrosis Induction
Inducing programmed cell death (apoptosis) or controlled necrosis is a primary goal of many cancer therapies. Dihydroxyanthraquinones have been shown to trigger these cell death pathways effectively in cancer cells while often sparing normal cells.
The anthraquinone MTA was found to induce apoptosis in HeLa cells through the mitochondria-mediated pathway. nih.gov Its application led to the translocation of the pro-apoptotic protein Bax to the mitochondria and the subsequent release of cytochrome c into the cytosol. nih.gov This event activates the caspase cascade, leading to the cleavage of caspase proteins and poly(ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program. nih.govnih.gov Similarly, other 1,8-dihydroxyanthraquinone derivatives like chrysophanol (B1684469) have been shown to induce apoptosis in breast cancer cells by activating mitochondrial pro-apoptotic proteins. nih.gov
While apoptosis is a primary mechanism, some anthraquinones can also induce necrosis. Chrysophanol has been observed to cause necrosis in liver cancer cells. nih.gov Furthermore, studies on monomeric anthraquinones suggest they possess a "necrosis avidity," with an ability to target and bind to the DNA that becomes exposed in necrotic tissues. nih.gov
Table 2: Induction of Cell Death by Dihydroxyanthraquinone Derivatives
| Compound | Cell Line | Mechanism of Action | Cell Death Type | Reference |
|---|---|---|---|---|
| 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) | HeLa (Cervical Cancer) | Bax translocation, cytochrome c release, caspase activation | Apoptosis | nih.gov |
| Chrysophanol (1,8-dihydroxy-2-methylanthraquinone) | BT-474 & MCF-7 (Breast Cancer) | Activation of mitochondrial proteins, ER stress | Apoptosis | nih.gov |
| Chrysophanol | J5 (Liver Cancer) | Dose and time-dependent | Necrosis | nih.gov |
Anti-Angiogenesis and Anti-Metastatic Effects
The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical processes in tumor growth and progression. Several dihydroxyanthraquinone derivatives have demonstrated potent anti-angiogenic and anti-metastatic properties in vitro.
For example, emodin (B1671224) (1,8-dihydroxy-3-methylanthraquinone) has been identified as a promising anti-angiogenic agent. It effectively inhibited the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) that were stimulated by Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. nih.gov Another derivative, 1,8-dihydroxy-3-methoxy-anthraquinone (DMA), was shown to suppress tumor angiogenesis by destabilizing the hypoxia-inducible factor-1α (HIF-1α) protein, a crucial regulator of the cellular response to low oxygen that drives angiogenesis. nih.gov This compound inhibited VEGF-mediated tube formation, migration, and invasion in HUVECs and also demonstrated anti-angiogenic properties in an in vivo zebrafish model. nih.gov
The anti-metastatic effects of emodin have been linked to its ability to downregulate the expression of the CXC chemokine receptor type 4 (CXCR4), which plays a vital role in cancer cell invasion and metastasis. nih.gov
Table 3: Anti-Angiogenic and Anti-Metastatic Activity of Dihydroxyanthraquinone Derivatives
| Compound | Activity | Mechanism | Model System | Reference |
|---|---|---|---|---|
| Emodin | Anti-Angiogenic | Inhibition of VEGF-induced proliferation, migration, and tube formation | HUVECs | nih.gov |
| 1,8-Dihydroxy-3-methoxy-anthraquinone (DMA) | Anti-Angiogenic | Downregulation of HIF-1α stability and its target genes | HCT116 cells, HUVECs, Zebrafish | nih.gov |
| Emodin | Anti-Metastatic | Downregulation of CXC chemokine receptor type 4 (CXCR4) | Not Specified | nih.gov |
Inhibition of Nucleic Acid and Protein Synthesis
A fundamental mechanism of action for many early-generation anthraquinone-based drugs is their ability to interfere with the synthesis of DNA and RNA. Studies on dihydroxyanthraquinones have confirmed this activity. These compounds can act as intercalating agents, inserting themselves into the DNA double helix, which physically obstructs the action of enzymes like DNA polymerase. frontiersin.orgnih.gov
Research using a simian virus 40 model system showed that dihydroxyanthraquinone specifically and irreversibly inhibits the initiation of DNA replication. frontiersin.orgnih.gov While the elongation and termination of already-started DNA chains could proceed, the drug prevented new replication forks from forming. nih.gov A comparative study of several anthraquinone analogues found that the presence of hydroxyl groups on the aromatic ring significantly enhanced the inhibitory effect on DNA synthesis. nih.gov This enhanced potency was correlated not only with a stronger interaction at the target (DNA) but also with increased cellular uptake of the drug. nih.gov Furthermore, some dihydroxyanthraquinones have been observed to increase the total cellular RNA content in certain leukemia cell lines, suggesting a complex impact on nucleic acid metabolism beyond simple inhibition.
Modulation of Reactive Oxygen Species (ROS) Levels and Oxidative Stress
Anthraquinones are well-known redox-active compounds that can significantly alter the balance of reactive oxygen species (ROS) within a cell. rsc.orgnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal metabolism, but at high levels, they cause oxidative stress, leading to damage of DNA, proteins, and lipids, which can trigger cell death. researchgate.netfrontiersin.org
The generation of ROS is a key mechanism of cytotoxicity for many anthraquinones. nih.govresearchgate.net For example, the derivatives chrysophanol and physcion (B1677767) were found to induce apoptosis in breast cancer cells by causing an accumulation of ROS, which disrupts mitochondrial function. nih.gov This ability to generate ROS can be influenced by interactions with metal ions like iron and copper. researchgate.net
Conversely, some anthraquinones or their derivatives can exhibit antioxidant properties or modulate ROS signaling in different ways. nih.govmdpi.com For instance, 1,8-dihydroxy-3-methoxy-anthraquinone was found to mitigate the production of ROS, which contributed to its specific mechanism of inhibiting HIF-1α transcriptional activation rather than causing broad cytotoxic damage. nih.gov This dual potential—to either generate or reduce ROS depending on the specific molecular structure and cellular context—makes anthraquinones versatile modulators of cellular redox environments. nih.govnih.gov
Interference with Signaling Pathways (e.g., MAPK, PI3K/Akt)
The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are crucial regulators of numerous cellular processes, including proliferation, survival, and inflammation. Dysregulation of these pathways is implicated in various diseases. While direct studies on the effect of 1,6-dihydroxyanthraquinone on the MAPK and PI3K/Akt pathways are not extensively documented in publicly available research, the broader class of anthraquinones has been shown to modulate these cascades.
Natural products are a significant source of compounds that target the MAPK signaling pathway in cancer therapy. nih.gov These pathways, including the classical MAPK/ERK, JNK, and p38 MAPK pathways, are critical in cell life processes, and their abnormal changes are closely linked to cancer. nih.gov Similarly, the PI3K/Akt pathway is a key intracellular signaling cascade vital for cell survival and growth, and its dysregulation is linked to various pathologies. researchgate.netnih.gov
Given the structural similarities among anthraquinone derivatives, it is plausible that 1,6-dihydroxyanthraquinone could interact with components of these pathways. However, without specific experimental evidence, any potential interference remains speculative. Further in vitro studies employing techniques such as Western blotting to assess the phosphorylation status of key proteins like ERK, JNK, p38, and Akt in the presence of 1,6-dihydroxyanthraquinone are necessary to elucidate its specific role, if any, in modulating these critical cellular signaling networks.
Antimicrobial Mechanisms
The antimicrobial properties of anthraquinones are well-documented, with various derivatives exhibiting a range of activities against different microorganisms. rsc.org The proposed mechanisms for their antibacterial action are diverse and include the inhibition of biofilm formation, destruction of the cell wall, and inhibition of endotoxins. nih.gov
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection against antibiotics and host immune responses. The inhibition of biofilm formation is a key strategy in combating persistent bacterial infections.
A study investigating potential antibiofilm agents against methicillin-resistant Staphylococcus aureus (MRSA) screened a series of anthraquinone compounds, including 1,6-dihydroxyanthraquinone. nih.gov In this particular study, 1,6-dihydroxyanthraquinone, at the concentrations tested, did not show significant inhibitory activity against MRSA biofilm formation. nih.gov
| Compound | Organism | Biofilm Inhibition Activity |
| 1,6-Dihydroxyanthraquinone | Staphylococcus aureus (MRSA) | No significant activity reported nih.gov |
It is important to note that other anthraquinone derivatives, such as anthraquinone-2-carboxylic acid and rhein, did demonstrate effective eradication of MRSA biofilms in the same study, suggesting that specific structural features are crucial for this activity. nih.gov
Cell Wall Destruction
The bacterial cell wall is a vital structure that maintains cell integrity and shape, making it an excellent target for antimicrobial agents. Some anthraquinone derivatives have been shown to exert their antibacterial effects by compromising the cell wall. For instance, studies on 1,8-dihydroxyanthraquinone (danthron), an isomer of 1,6-dihydroxyanthraquinone, have indicated that its antibacterial activity against Staphylococcus aureus involves interaction with the cell wall and cell membrane. This interaction leads to increased permeability of the cell envelope, resulting in the leakage of cytoplasmic contents and ultimately, cell destruction. The presence of two hydroxyl groups, as seen in 1,2-dihydroxyanthraquinone, has been suggested to be important for breaking the bacterial membrane. rsc.org
While these findings on related dihydroxyanthraquinones suggest a potential mechanism, direct experimental evidence of 1,6-dihydroxyanthraquinone's ability to cause cell wall destruction is currently lacking.
Endotoxin (B1171834) Inhibition
Metabolic Inhibition Studies
Interfering with essential metabolic pathways in microorganisms is another avenue for antimicrobial activity. One such mechanism is the uncoupling of respiratory processes from energy production.
Sulfate (B86663) Respiration Uncoupling in Bacteria
In certain anaerobic environments, sulfate-reducing bacteria utilize sulfate as a terminal electron acceptor in their respiration. This process can be a target for metabolic inhibitors. Research on anthraquinone derivatives has shown that they can inhibit respiratory sulfate reduction in pure and crude cultures of sulfate-reducing bacteria.
A detailed study on 1,8-dihydroxyanthraquinone demonstrated that it inhibits hydrogen-dependent sulfate respiration. The proposed mechanism is the uncoupling of ATP synthesis from the electron transfer reactions. This uncoupling effect was observed in vesicle preparations, where the presence of the dihydroxyanthraquinone stimulated hydrogen uptake (a sign of unimpeded electron transport) while diminishing phosphorylation (ATP synthesis). It is hypothesized that the redox-active nature of the anthraquinone core is responsible for this uncoupling activity.
| Compound | Bacterial Process | Mechanism of Inhibition |
| 1,8-Dihydroxyanthraquinone | Sulfate Respiration | Uncoupling of ATP synthesis from electron transfer |
While this study focused on the 1,8-isomer, the shared anthraquinone scaffold suggests that 1,6-dihydroxyanthraquinone could potentially exhibit a similar metabolic inhibitory effect on sulfate-reducing bacteria. However, this hypothesis requires direct experimental verification.
Structure Activity Relationship Sar Studies in in Vitro Systems
Influence of Hydroxyl Group Position and Number
The number and placement of hydroxyl (-OH) groups on the anthraquinone (B42736) scaffold are primary determinants of biological activity, particularly antioxidant and cytotoxic properties. The presence of hydroxyl groups is generally associated with increased activity, although their position dictates the specific mechanism and potency. nih.gov
Studies on various hydroxyanthraquinones have demonstrated that the antioxidant capacity is directly related to the number of -OH groups. mdpi.com For instance, compounds with three hydroxyl groups tend to show moderate antioxidant capacity, while those with two hydroxyl groups exhibit lower activity. The specific positioning is also crucial; compounds with ortho-hydroxyl groups often display superior free radical scavenging abilities compared to those with other arrangements. mdpi.com For example, analysis of biofilm adhesion inhibition shows that hydroxyl groups at the C-2 and C-4 positions significantly enhance activity, whereas their absence or placement at positions like C-5, C-6, or C-8 can lead to a substantial decrease in inhibitory effects.
The structural difference of even a single hydroxyl group can fundamentally alter the biological mechanism of action. A notable comparison is between emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) and chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone). The additional hydroxyl group at the C-3 position in emodin allows it to induce autophagy in cancer cells by promoting nuclear localization of the p53 protein. In contrast, chrysophanol, lacking this C-3 hydroxyl group, inhibits p53 translocation and autophagy. This highlights that for dihydroxyanthraquinones like the 1,6-isomer, the specific placement of the two hydroxyl groups is a critical factor governing its biological profile.
| Compound | Hydroxyl Positions | Observed In Vitro Activity |
|---|---|---|
| Alizarin (B75676) | 1,2-dihydroxy | Shows radical scavenging and Fe2+-chelating ability. researchgate.net |
| Emodin | 1,3,8-trihydroxy | Induces autophagy via p53 nuclear localization. |
| Chrysophanol | 1,8-dihydroxy | Inhibits autophagy and p53 translocation. |
| Generic Structure | OH at C-2 and C-4 | Enhanced biofilm adhesion inhibition. |
Impact of Dimerization and Glycosylation on Activity
Structural modifications like dimerization (linking two monomer units) and glycosylation (attaching a sugar moiety) create more complex anthraquinone derivatives with altered biological profiles. These changes can affect solubility, steric hindrance, and interaction with biological targets. nih.gov
Dimerization: Anthraquinone dimers can exhibit different, often enhanced, bioactivities compared to their monomeric counterparts. rsc.org For example, the trans isomer of the emodin-physcion bianthrone (B1198128) dimer showed good cytotoxicity against A-549 and HL-60 cancer cell lines, whereas its cis isomer was significantly less active, indicating that the stereochemistry of the linkage is critical. rsc.org Another class of dimers, the alterporriols, displays a range of antibacterial activities. Alterporriols B, C, and D showed positive antibacterial effects, while Alterporriol A was inactive, again highlighting the importance of the specific dimeric structure. rsc.org
Glycosylation: The attachment of sugar groups to the anthraquinone core forms glycosides. This process generally increases the water solubility of the compound, which can influence its bioavailability and mechanism of action. mdpi.comnih.gov However, glycosylation does not always lead to enhanced activity. For instance, macrosporin (B1222903), an anthraquinone, displayed antibacterial activity, but its glycosylated derivative, macrosporin 2-O-(6′-acetyl)-α-D-glucopyranoside, showed no such activity. Interestingly, this same glycosylated derivative demonstrated remarkable brine shrimp lethality, while the parent compound did not, suggesting that glycosylation can switch the type of biological activity. rsc.org
| Modification | Example Compound | Effect on In Vitro Activity |
|---|---|---|
| Dimerization (trans isomer) | Emodin-physcion bianthrone | Good cytotoxicity against A-549 and HL-60 cells. rsc.org |
| Dimerization (cis isomer) | Emodin-physcion bianthrone | Less cytotoxic activity compared to the trans isomer. rsc.org |
| Dimerization | Alterporriol A | No antibacterial or cytotoxic activity. rsc.org |
| Glycosylation | Macrosporin 2-O-(6′-acetyl)-α-D-glucopyranoside | Loss of antibacterial activity but gain of brine shrimp lethality. rsc.org |
| Glycosylation | Aloin (Aloe-emodin glycoside) | Possesses antibacterial, neuroprotective, and nephroprotective effects. nih.gov |
Correlation between Photophysical Properties and Biological Effects
Many anthraquinones are photosensitive compounds, meaning their biological effects can be initiated or enhanced by light. nih.gov This property forms the basis of their potential use in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS). imrpress.comimrpress.com
The core 9,10-dioxoanthracene structure allows for the absorption of UV and visible light. nih.gov Upon photo-excitation, the anthraquinone molecule can transition to an excited state. From this state, it can initiate two types of photochemical reactions:
Type I Mechanism: The excited photosensitizer reacts directly with a substrate (like a biomolecule) via electron or hydrogen transfer, producing radical ions that can further react with oxygen to form ROS such as superoxide (B77818) anions (O₂•−).
Type II Mechanism: The excited photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). imrpress.com
These generated ROS can induce oxidative damage to cellular components, leading to cell death. imrpress.com The efficiency of this process depends on the specific chemical structure of the anthraquinone, which influences its light absorption spectrum, the lifetime of its excited state, and its quantum yield of ROS generation. Natural anthraquinones like parietin have been shown to act as effective photosensitizers, inducing cell death in cancer cells upon irradiation with blue light. nih.gov The subcellular localization of the anthraquinone is also a critical factor, as ROS have a very short half-life and cause damage in the immediate vicinity of where they are produced. nih.gov Therefore, the correlation between the photophysical properties of a compound like 1,6-dihydroxy-anthraquinone and its biological effects is centered on its ability to absorb light and efficiently generate cytotoxic ROS for applications like antimicrobial or anticancer PDT. imrpress.commdpi.com
Photophysical and Photochemical Properties of 1,6 Dihydroxyanthraquinone and Analogues
Absorption and Emission Characteristics (UV-Vis, Fluorescence)
The photophysical properties of dihydroxyanthraquinones, including 1,6-dihydroxyanthraquinone, are characterized by their absorption of ultraviolet and visible light, which can lead to subsequent fluorescence emission. The position and intensity of these absorption and emission bands are sensitive to the molecular structure and the surrounding environment.
The UV-Visible absorption spectrum of dihydroxyanthraquinone derivatives is influenced by electronic transitions, such as n–π* and π–π* transitions. For instance, a study on 1,4-dihydroxyanthraquinone showed prominent absorption peaks at 222, 253, and 430 nm. researchgate.net Another analogue, 1,8-dihydroxyanthraquinone (DHAQ), when functionalized and placed in a methanol (B129727) solution, exhibits an absorption maximum around 430 nm. researchgate.netacs.org This absorption band can experience a significant red-shift to approximately 526 nm when incorporated into a periodic mesoporous organosilica (PMO) framework, indicating a change in the electronic environment of the chromophore. researchgate.netacs.org
Fluorescence spectroscopy reveals the emission properties of these compounds. For example, 1,4-dihydroxyanthraquinone displays fluorescence emission maxima at 544 nm and 567 nm. nih.gov The fluorescence of 1,8-dihydroxyanthraquinone derivatives is also notable, with an emission wavelength of 586 nm for a functionalized version in methanol, which red-shifts to 648 nm when integrated into a PMO structure. acs.org The solvent environment plays a crucial role; in protic solvents like methanol and ethanol, the fluorescence emission spectra of DHAQ are noticeably red-shifted with large Stokes shifts (greater than 100 nm), a phenomenon attributed to the stabilization of the excited state by intermolecular hydrogen bonding. acs.org
| Compound | Solvent/Matrix | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) |
| 1,4-Dihydroxyanthraquinone | - | 222, 253, 430 researchgate.net | 544, 567 nih.gov |
| 1,8-Dihydroxyanthraquinone (DHAQ-Si) | Methanol | ~430 researchgate.netacs.org | 586 acs.org |
| 1,8-Dihydroxyanthraquinone (DHAQ-PMO-10) | PMO Framework | 526 researchgate.netacs.org | 648 acs.org |
Effect of Substitution on Spectral Properties
The spectral properties of anthraquinones are highly dependent on the nature and position of substituents on the anthraquinone (B42736) core. researchgate.netnih.gov These substituents can cause shifts in the absorption spectra and alter the fluorescence characteristics.
Theoretical and experimental studies have demonstrated that the introduction of substituents generally leads to a red-shift in the absorption spectra compared to the parent 9,10-anthraquinone. researchgate.net The number and position of hydroxyl (-OH) groups are particularly influential. An increase in the number of aromatic -OH groups typically induces a bathochromic (red) shift of the maximum absorption wavelength (λ_max). nih.gov For example, an anthraquinone with two aromatic -OH groups has a λ_max at 432 nm, whereas a derivative with only one -OH group shows a λ_max at 410 nm. nih.gov
The relative positioning of hydroxyl groups (ortho, meta, para) also significantly impacts the absorption spectra. nih.gov Ortho-dihydroxy anthraquinones, for instance, show a bathochromic shift compared to their para-substituted isomers, while meta-substitution can induce a hypsochromic (blue) shift relative to ortho-substitution. nih.gov This is exemplified by 1,2-dihydroxyanthraquinone (λ_max at 433 nm) versus 1,3-dihydroxyanthraquinone (λ_max at 414 nm). nih.gov A significant red-shift is observed in 1,4-dihydroxyanthraquinone (λ_max at 481 nm) due to the extended delocalization of the molecular orbital. nih.gov
Furthermore, the introduction of aryl substituents can also modulate the spectral and electrochemical properties. nih.govrsc.org In a series of 2,6-diaryl-9,10-anthraquinones, a very intense long-wavelength absorption band was observed, attributed to intramolecular charge transfer (CT) from the electron-rich aryl substituents to the electron-deficient anthraquinone core. rsc.org This intramolecular CT also strongly affects the fluorescence, leading to emission in the yellow-orange region. rsc.org The electronic effects of substituents, whether electron-donating or electron-withdrawing, have a clear impact on the wavelengths at which light is absorbed. rsc.org
| Substituent Pattern | Example Compound | Effect on λ_max |
| Increase in -OH groups | More -OH groups lead to a red-shift. nih.gov | Bathochromic Shift |
| Positional Isomerism (-OH) | 1,4-dihydroxy > 1,2-dihydroxy > 1,3-dihydroxy nih.gov | Varies (Bathochromic/Hypsochromic) |
| Aryl Substitution | 2,6-diaryl-9,10-anthraquinones rsc.org | Bathochromic Shift (Intramolecular CT) |
| Electron-withdrawing groups | Stronger electron-withdrawing effects cause larger red-shifts. rsc.org | Bathochromic Shift |
Photosensitization Mechanisms (e.g., singlet oxygen generation, superoxide (B77818) anion radical generation)
Anthraquinone derivatives can act as photosensitizers, meaning that upon absorption of light, they can initiate photochemical reactions. mdpi.comnih.gov These processes often involve the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anion radicals (O₂⁻). nih.govnih.gov
Singlet Oxygen Generation: The generation of singlet oxygen occurs through a Type II photosensitization mechanism. nih.gov After the photosensitizer absorbs light, it transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet excited state. nih.gov This triplet state photosensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen. nih.gov The efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), is a critical parameter. For example, certain cationic iridium complexes used as photosensitizers have demonstrated high singlet oxygen generation quantum yields. researchgate.net Anthraquinones themselves can generate singlet oxygen through direct energy transfer. researchgate.net
Superoxide Anion Radical Generation: The formation of superoxide anion radicals can occur via a Type I mechanism, which involves electron transfer. The excited photosensitizer can directly react with a substrate to produce radicals, or it can be reduced by an electron donor to form a radical anion, which then reacts with molecular oxygen to generate O₂⁻. Some studies have investigated the ability of various hydroxyanthraquinones to stimulate the production of superoxide anions in biological systems. nih.gov For instance, certain carboxylic-containing and 1,4-dihydroxy anthraquinones have been shown to stimulate higher rates of superoxide formation. nih.gov This process can be influenced by the presence of enzymes like NADH-dehydrogenase and NADPH-cytochrome P-450 reductase. nih.gov
Photodegradation and Self-Healing Phenomena in Anthraquinone Derivatives
Organic dyes, including anthraquinone derivatives, are susceptible to photodegradation, an irreversible process that can limit their utility in optical applications. rsc.orgresearchgate.net However, a fascinating phenomenon known as self-healing, or reversible photodegradation, has been observed in some anthraquinone derivatives. rsc.orgrsc.org
Studies on various anthraquinone derivatives doped into a poly(methyl methacrylate) (PMMA) matrix have shown that several of them exhibit partially reversible photodegradation. rsc.orgrsc.org Among the tested compounds, 1,8-dihydroxyanthraquinone (Dantron/Chrysazin) displayed the most favorable photostability and recovery characteristics. rsc.orgresearchgate.netrsc.org
The mechanisms behind photodegradation and self-healing in these systems are an active area of research. rsc.org Several potential photochemical mechanisms have been proposed, including:
Photo-induced intramolecular proton transfer (IPT) tautomerization. rsc.org
Self-healing through the formation of twisted intramolecular charge transfer (TICT) states. rsc.org
The formation of dye molecule domains through hydrogen bonding with the polymer matrix, which may trap photodissociated fragments that can later recombine. rsc.org
Reversible photocycloaddition, where unsaturated molecules combine to form a cyclic adduct. rsc.org
These studies aim to establish structure-property relationships to predict and enhance the photostability and self-healing capabilities of anthraquinone derivatives. rsc.orgdntb.gov.ua
Electrochemical Investigations of 1,6 Dihydroxyanthraquinone and Anthraquinones
Redox Behavior and Mechanisms
The electrochemical behavior of anthraquinones, including 1,6-dihydroxyanthraquinone, is fundamentally centered around the reversible reduction and oxidation of the quinone moieties. This process typically involves a two-electron, two-proton transfer, the specifics of which are highly dependent on the pH of the electrolyte.
In aqueous media, the redox mechanism of anthraquinone (B42736) derivatives can be described by a general scheme. The quinone form (AQ) undergoes a reduction to a hydroquinone (B1673460) form (AQH2) through a process that can involve semiquinone intermediates. The exact pathway and the stability of these intermediates are influenced by the molecular structure and the surrounding conditions. pnas.org
Studies on various diaminoanthraquinone derivatives have shown that the number of protons involved in the redox reaction changes with pH. jacsdirectory.com For instance, in a broad pH range from 1.0 to 13.0, the reaction can shift from a two-electron, three-proton process in highly acidic media to a two-electron, two-proton process in intermediate pH, and finally to a two-electron, one-proton process in strongly alkaline conditions. jacsdirectory.com The redox potential of these compounds consequently shifts to more negative values as the pH increases. jacsdirectory.com
Cyclic voltammetry (CV) is a key technique used to investigate this behavior. For many anthraquinone derivatives, CV reveals a single, quasi-reversible redox couple. jacsdirectory.com The separation between the anodic and cathodic peak potentials often increases with the scan rate, confirming the quasi-reversible nature of the electron transfer process. jacsdirectory.com For instance, a new sulfamidic acid anthraquinone derivative designed for redox flow batteries displays a reversible redox reaction at approximately -0.65 V vs. Ag/AgCl at a pH above 12. nih.gov
The table below summarizes the pH-dependent redox behavior observed in a study of 1,4-diaminoanthra-9,10-quinone, which is indicative of the general behavior of substituted anthraquinones.
| pH Range | Electrode Surface Reaction |
| Low pH | Two-electron, three-proton process |
| Intermediate pH | Two-electron, two-proton process |
| High pH (>10) | Two-electron, one-proton process |
| Data derived from studies on 1,4-diaminoanthra-9,10-quinone. jacsdirectory.com |
Electrochemical Regeneration Studies for Energy Storage Applications
A significant challenge for the commercialization of aqueous organic redox flow batteries (AORFBs) is the chemical instability and decomposition of the organic redox-active molecules, which leads to capacity fade over time. researchgate.netpv-magazine.com For dihydroxyanthraquinone (DHAQ) anolytes, a common degradation pathway involves the formation of an anthrone (B1665570) intermediate, which can then undergo irreversible dimerization. researchgate.netharvard.edu
To counter this, researchers have developed an innovative electrochemical regeneration strategy. researchgate.netchemrxiv.org This method can convert the decomposition products back into the original, active 2,6-dihydroxyanthraquinone (B191064) (a positional isomer of 1,6-dihydroxyanthraquinone, widely used in research). researchgate.netchemrxiv.org The process involves a two-step electrochemical oxidation:
The decomposed species, 2,6-dihydroxy-anthrone (DHA) and its tautomer 2,6-dihydroxy-anthranol (DHAL), are first oxidized to a dimer, (DHA)₂⁴⁻, at a potential of -0.32 V versus the Standard Hydrogen Electrode (SHE). researchgate.netchemrxiv.org
This dimer is then further oxidized back to the active DHAQ²⁻ molecule at a potential of +0.57 V vs. SHE. researchgate.netchemrxiv.org
This in-situ regeneration is highly advantageous because it not only restores the anolyte but also rebalances the state of charge of both the negative and positive electrolytes without adding extra ions to the system. researchgate.netchemrxiv.org This approach has been shown to be effective for 2,6-DHAQ in basic conditions and for anthraquinone-2,7-disulfonate in acidic conditions, suggesting it could be a broadly applicable strategy to extend the lifetime of various anthraquinone-based energy storage systems. researchgate.netresearchgate.netchemrxiv.org
| Regeneration Step | Reactant | Product | Oxidation Potential (vs. SHE) | Electron Transfer |
| 1 | DHA(L)²⁻ | (DHA)₂⁴⁻ | -0.32 V | 1-electron transfer |
| 2 | (DHA)₂⁴⁻ | DHAQ²⁻ | +0.57 V | 3-electron transfer |
| Data for the electrochemical regeneration of 2,6-dihydroxyanthraquinone (DHAQ). researchgate.netchemrxiv.org |
Applications in Electrochemical Devices (e.g., Aqueous Organic Redox Flow Batteries)
Anthraquinone derivatives, particularly 2,6-dihydroxyanthraquinone (2,6-DHAQ), are among the most promising anolyte (negative electrolyte) materials for AORFBs due to their tunable redox potentials, high theoretical capacity, and reliance on earth-abundant elements. rsc.orgnih.gov AORFBs using a DHAQ anolyte paired with a ferrocyanide catholyte are often used as benchmark systems. acs.org
However, the practical application of these molecules is hindered by issues of chemical stability. researchgate.netnih.gov The decomposition of DHAQ in alkaline electrolytes is a primary cause of capacity fade. harvard.edu To address this, researchers have explored molecular engineering and electrolyte optimization. One strategy involves incorporating tetramethylammonium (B1211777) cations (TMA⁺) into the supporting electrolyte. rsc.org The TMA⁺ ions interfere with the solvation of the DHAQ anions, deactivating the chemical pathways that lead to decomposition and reducing the capacity fade rate by nearly an order of magnitude. rsc.org
Another study compared the stability of different DHAQ isomers (1,2-DHAQ, 1,5-DHAQ, and 2,6-DHAQ) and found that 1,5-DHAQ exhibited significantly higher stability. nih.gov After approximately 70 hours of cycling in a full cell, the capacity retention for 1,5-DHAQ was 96.0%, compared to 78.8% for 1,2-DHAQ and only 65.8% for 2,6-DHAQ. nih.gov This difference was attributed to a hydrogen bond-mediated degradation mechanism that is less prevalent in the 1,5-DHAQ isomer. nih.gov The use of electrochemical regeneration has been shown to enable a battery lifetime 17 times longer than previously demonstrated. pv-magazine.com
| DHAQ Isomer | Capacity Retention (after ~70h) | Temporal Fading Rate (%/hour) |
| 1,5-DHAQ | 96.0% | 0.06% |
| 1,2-DHAQ | 78.8% | 0.30% |
| 2,6-DHAQ | 65.8% | 0.50% |
| Performance comparison of DHAQ isomers in an AORFB. nih.gov |
Anthraquinone-Based Porous Organic Polymers in Electrochemistry
To overcome the challenges of dissolution and structural instability of small-molecule anthraquinones in liquid electrolytes, researchers have turned to creating anthraquinone-based porous organic polymers (POPs). nih.govresearchgate.net These materials, including conjugated microporous polymers (CMPs), integrate the redox-active anthraquinone unit into a stable, insoluble polymer framework. acs.orgresearchgate.net This approach prevents the active material from dissolving into the electrolyte, thereby enhancing cycling stability. nih.gov
These polymers are synthesized to create materials with high surface areas and controlled porosity, which facilitates ion transport and provides more active sites for redox reactions. acs.org The electrochemical properties of these polymers can be tuned by changing the linking units within the polymer structure. For example, a study of three anthraquinone-based conjugated polymers found that a 1,2,4,5-linking pattern resulted in a lower LUMO level and a narrower band gap, leading to superior performance. acs.org This optimized polymer (PBAQ-3) delivered a high specific capacity of 200 mAh g⁻¹, excellent rate performance, and remained stable for over 40,000 cycles. acs.org
Anthraquinone-based POPs have been successfully used as electrode materials in various battery types, including lithium-ion, sodium-ion, and zinc-ion batteries. nih.govacs.orgacs.org
For Lithium-Organic Batteries: A conjugated microporous polymer named PBAPD-AQ showed a high capacity of 219.8 mAh g⁻¹ and maintained 96.1% of its capacity after 1200 cycles. acs.org Another polymer, TNAQ, used as a cathode, demonstrated a high discharge capacity of 231 mAh g⁻¹ with 81% retention over 300 cycles. researchgate.net
For Zinc-Ion Batteries: An isomeric porous polymer, PTA-O26, displayed a specific capacity of 296 mAh g⁻¹ after 250 cycles with 92.2% capacity retention, showcasing its potential for stable, high-performance aqueous zinc-ion batteries. nih.govresearchgate.net
These findings highlight the effectiveness of polymerization as a strategy to create robust, high-performance electrode materials based on the versatile redox chemistry of anthraquinone. acs.org
Extraction and Isolation Methodologies from Natural Sources
Conventional Extraction Techniques (e.g., Maceration, Soxhlet, Heat Reflux)
Conventional extraction methods are widely used due to their simplicity and cost-effectiveness. These techniques are based on the principle of dissolving the target compound in a suitable solvent.
Maceration is a simple and straightforward method that involves soaking the plant material in a solvent for a specific period with occasional agitation. It is particularly suitable for thermolabile compounds as it is typically carried out at room temperature. For the extraction of anthraquinones, a pre-optimized solid-to-solvent ratio of 1:20 is often used, and the process can last for 24 hours to achieve a satisfactory yield nih.gov.
Soxhlet extraction is a continuous extraction method that offers higher efficiency compared to maceration. It involves repeatedly washing the plant material with a fresh portion of the solvent. While effective, this method requires a longer extraction time, typically ranging from 4 to 48 hours, and the heat applied can potentially degrade heat-sensitive compounds mdpi.com.
Heat reflux extraction is a more efficient method than maceration or percolation, requiring less time and solvent. This technique involves boiling the solvent with the plant material, and the solvent vapors are condensed and returned to the extraction flask. An increase in temperature enhances the solubility and extraction rate of anthraquinones nih.gov. Studies on related dihydroxyanthraquinones have shown that refluxing with ethanol for 45 minutes can yield the highest recovery nih.gov.
Table 1: Comparison of Conventional Extraction Techniques for Anthraquinones
| Technique | Principle | Advantages | Disadvantages | Typical Parameters |
|---|---|---|---|---|
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency. | 24 hours, solid-to-solvent ratio of 1:20. nih.gov |
| Soxhlet Extraction | Continuous extraction with fresh solvent. | High extraction efficiency. | Long extraction time, potential for thermal degradation. | 4-48 hours. mdpi.com |
| Heat Reflux | Boiling the solvent with plant material and condensing the vapors. | More efficient than maceration, less time and solvent required. | Not suitable for thermolabile compounds. | 45 minutes in ethanol. nih.gov |
Advanced Extraction Techniques
To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These methods often offer higher yields, shorter extraction times, and reduced solvent consumption.
Ultrasonic-Assisted Extraction
Ultrasonic-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. The cavitation effect produced by the ultrasound disrupts the cell walls of the plant material, facilitating the release of the target compounds into the solvent. This method is known for its efficiency and reduced extraction times compared to conventional techniques researchgate.net. The yield of anthraquinones in UAE is influenced by factors such as extraction time and temperature, with studies showing an increase in yield with increasing time and temperature up to a certain point researchgate.net.
Pressurized Hot Water Extraction (PHWE)
Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is a green extraction technique that uses water at high temperatures (100-374°C) and pressures to extract compounds. Under these conditions, the polarity of water decreases, allowing it to dissolve less polar compounds like anthraquinones. Research on the extraction of anthraquinones from Morinda citrifolia roots using PHWE demonstrated that the extraction yield increased with temperature, with the highest yield achieved at 220°C nih.govresearchgate.net.
Sublimation
Sublimation is a novel, solvent-free, and selective method for the extraction of anthraquinones. This technique takes advantage of the property of some anthraquinones to sublime, which means they can transition directly from a solid to a gas phase. By heating the plant material, the dihydroxyanthraquinones can be vaporized and then condensed on a cold surface, resulting in a highly selective extraction with minimal impurities nih.gov.
Surfactant-Assisted Extraction
Surfactant-Assisted Extraction (SAE) is an emerging technique that utilizes surfactants to enhance the solubility and extraction of target compounds. Surfactants form micelles that can encapsulate the non-polar anthraquinone (B42736) molecules, facilitating their extraction into an aqueous medium. This method is considered an economical, attractive, and ecological alternative to conventional solvent extraction openresearchafrica.org. The choice of surfactant and its concentration are critical parameters that influence the extraction efficiency openresearchafrica.org.
Optimization of Extraction Parameters (Solvent Systems, Temperature, Time)
The efficiency of any extraction method is highly dependent on the optimization of various parameters. Key factors that influence the yield of 1,6-dihydroxyanthraquinone include the choice of solvent, extraction temperature, and extraction time.
Solvent Systems: The selection of an appropriate solvent is crucial for effective extraction. The polarity of the solvent should ideally match that of the target compound. For dihydroxyanthraquinones, polar solvents are generally preferred. Studies have shown that ethanol is an excellent solvent for the extraction of these compounds nih.gov. The use of ethanol-water mixtures can also enhance the extraction yield due to the swelling effect of water on the plant matrix and increased sound absorption in the case of UAE researchgate.net.
Temperature: The extraction temperature plays a significant role in the solubility of the target compound and the kinetics of the extraction process. Generally, an increase in temperature leads to a higher extraction yield. However, excessively high temperatures can lead to the degradation of the compound. For instance, in heat reflux extraction of dihydroxyanthraquinones, the highest yield was observed at 45 minutes of refluxing nih.gov. In ultrasonic-assisted extraction, the yield of anthraquinones increases with an increase in temperature from 25 to 60°C researchgate.net.
Time: The duration of the extraction process is another critical parameter. The extraction yield typically increases with time until it reaches a plateau, after which a longer duration may not significantly improve the yield and could even lead to the degradation of the compound. For example, in the heat reflux extraction of dihydroxyanthraquinones, no significant increase in extraction was observed after 30 minutes, with the peak being at 45 minutes nih.gov. In ultrasonic-assisted extraction of other anthraquinones, a maximum recovery was seen at 45 minutes, after which the concentration declined nih.gov.
Table 2: Optimization of Extraction Parameters for Dihydroxyanthraquinones
| Parameter | Optimal Condition/Observation | Source |
|---|---|---|
| Solvent | Ethanol was found to be the best solvent. | nih.gov |
| Acetone (B3395972) showed higher recovery than acetonitrile (B52724), methanol (B129727), and ethanol in UAE. | researchgate.net | |
| Ethanol-water mixtures can increase the yield in UAE. | researchgate.net | |
| Temperature | Highest yield in PHWE was at 220°C. | nih.govresearchgate.net |
| In UAE, yield increases with temperature up to 60°C. | researchgate.net | |
| For heat reflux, optimal extraction is at 45 minutes of boiling. | nih.gov | |
| Time | In heat reflux, saturation occurs at 45 minutes. | nih.gov |
| In UAE, maximum recovery was observed at 45 minutes. | nih.gov | |
| In Soxhlet extraction, saturation was seen at 12 hours for acid-hydrolyzed samples. | nih.gov | |
| Solid-to-Solvent Ratio | A ratio of 1:20 was found to be optimal. | nih.gov |
Environmental Fate and Transformation Studies
Occurrence as an Environmental Contaminant
Anthraquinone (B42736) and its derivatives are recognized as emerging environmental contaminants. nih.gov They are introduced into the environment from various sources, including industrial emissions, agricultural use as bird repellents, and as byproducts of combustion processes. nih.gov Worrying levels of the parent compound, anthracene-9,10-dione, have been detected in various environmental matrices, including wastewater, atmospheric air, and soil. nih.gov
Table 1: General Occurrence of Anthraquinone as an Environmental Contaminant
| Environmental Matrix | Finding |
| Wastewater | Detected |
| Atmospheric Air | Detected |
| Soil | Detected |
| River Sediments | Detected |
| Food Packaging | Detected |
| This table summarizes the general findings on the environmental presence of the parent compound, anthraquinone, as specific data for 1,6-dihydroxyanthraquinone is not available. |
Degradation
The transformation and degradation of 1,6-dihydroxyanthraquinone in the environment are expected to occur through biotic and abiotic processes, primarily biodegradation by microorganisms and photodegradation.
Biodegradation
Studies on the biodegradation of anthraquinone and its derivatives have identified several microorganisms capable of their transformation. For instance, research on PAH-contaminated soil has shown that bacteria from the genera Sphingomonas and Phenylobacterium are associated with the degradation of anthraquinone. nih.gov Fungi, such as Trametes hirsuta, have also been shown to effectively degrade various anthraquinone dyes. nih.gov
While direct studies on the biodegradation of 1,6-dihydroxyanthraquinone are scarce, research on related compounds provides valuable insights. For example, the biodegradation of other anthraquinone dyes by fungi involves the production of enzymes like laccase and peroxidase, leading to the breakdown of the complex dye structure into smaller, less toxic molecules. nih.gov The metabolic pathway often involves hydroxylation and ring cleavage. It is conceivable that microorganisms in soil and water could similarly transform 1,6-dihydroxyanthraquinone.
Table 2: Microbial Degradation of Anthraquinone Dyes
| Microorganism | Anthraquinone Compound | Degradation Efficiency | Reference |
| Trametes hirsuta D7 | Reactive Blue 4 | 90% | nih.gov |
| Trametes hirsuta D7 | Remazol Brilliant Blue R | 95% | nih.gov |
| Trametes hirsuta D7 | Acid Blue 129 | 96% | nih.gov |
| This table presents findings on the biodegradation of various anthraquinone dyes by the fungus Trametes hirsuta D7, as specific data for 1,6-dihydroxyanthraquinone is limited. |
Photodegradation
Photodegradation is another significant pathway for the transformation of anthraquinone compounds in the environment. The process typically involves the absorption of light by the molecule, leading to its excitation and subsequent breakdown, often facilitated by a photocatalyst like titanium dioxide (TiO₂). ajol.infonih.gov
Studies on the photodegradation of various anthraquinone dyes have demonstrated their susceptibility to this process. For instance, the photocatalytic degradation of the anthraquinone dye Reactive Blue 19 has been extensively studied, showing that the presence of a photocatalyst and an electron acceptor can lead to rapid decolorization. ajol.info Research on the photodegradation of different anthraquinone derivatives in a polymer matrix has also been conducted, with 1,8-dihydroxyanthraquinone showing notable photostability and recovery characteristics. rsc.org Although specific kinetic data for the photodegradation of 1,6-dihydroxyanthraquinone is not available, it is expected to undergo transformation under the influence of sunlight, particularly in the presence of naturally occurring photosensitizers in water and soil.
Table 3: Photocatalytic Degradation of an Anthraquinone Dye (Reactive Blue 19)
| Parameter | Condition | Decolorization Efficiency | Reference |
| Initial H₂O₂ Concentration | 30.0 mmol∙dm⁻³ | 87.79% in 10 min | ajol.info |
| UV Intensity | 1950 µW∙cm⁻² | High efficiency | ajol.info |
| TiO₂ Concentration | 1 g∙dm⁻³ | Optimal for degradation | ajol.info |
| This table illustrates the conditions for the photocatalytic degradation of a representative anthraquinone dye, as direct studies on 1,6-dihydroxyanthraquinone are not available. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,6-dihydroxyanthraquinone, and how do reaction conditions influence yield?
- Methodological Answer : 1,6-Dihydroxyanthraquinone can be synthesized via Friedel-Crafts acylation using phthalic anhydride and substituted phenols in the presence of AlCl₃/NaCl at 165°C, followed by acidic hydrolysis . Yield optimization requires precise temperature control and stoichiometric ratios of reactants. For example, substituting phenol derivatives with electron-donating groups (e.g., methyl or hydroxyl) may alter regioselectivity, necessitating tailored purification steps (e.g., column chromatography) to isolate the 1,6-isomer .
Q. What analytical techniques are recommended for confirming the structure of 1,6-dihydroxyanthraquinone?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond-length precision (±0.004 Å) and planar molecular geometry details . Complementary methods include:
- UV-Vis spectroscopy : Characteristic absorption bands at 250–300 nm (π→π* transitions) and 400–450 nm (n→π* transitions) .
- NMR spectroscopy : Distinct aromatic proton signals in the δ 7.0–8.5 ppm range, with hydroxyl protons appearing as broad singlets (~δ 12 ppm) .
Q. How should 1,6-dihydroxyanthraquinone be safely handled in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizers and acids. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols . Ventilation systems must maintain airborne concentrations below 1 mg/m³ .
Advanced Research Questions
Q. How do hydroxyl group positions (1,6 vs. 1,4 or 1,8) affect the redox properties and biological activity of anthraquinones?
- Methodological Answer : The 1,6-dihydroxy configuration enhances electron-donating capacity compared to 1,4- or 1,8-isomers, as evidenced by cyclic voltammetry (E₁/2 ≈ −0.45 V vs. SCE). This impacts interactions with biological targets (e.g., DNA intercalation or enzyme inhibition). For instance, 1,6-dihydroxyanthraquinone exhibits higher cytotoxicity in in vitro cancer cell assays (IC₅₀ ~ 5 µM) than its 1,4 counterpart (IC₅₀ ~ 20 µM) due to improved membrane permeability and redox cycling .
Q. What strategies resolve contradictions in reported spectral data for 1,6-dihydroxyanthraquinone derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or tautomeric equilibria. Standardize measurements using deuterated DMSO (for hydroxyl proton resolution) and cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. For example, conflicting IR carbonyl stretches (1670–1690 cm⁻¹) can be resolved by comparing solid-state (KBr pellet) vs. solution-phase spectra .
Q. How does 1,6-dihydroxyanthraquinone participate in environmental degradation pathways, and what are its byproducts?
- Methodological Answer : Under UV irradiation in aqueous media, 1,6-dihydroxyanthraquinone undergoes photolytic cleavage at the central quinone ring, producing phthalic acid derivatives and CO₂. Advanced oxidation processes (e.g., Fenton’s reagent) yield chlorinated dibenzofurans (PCDFs) as byproducts, requiring GC-MS analysis for detection . Kinetic studies show a half-life of ~48 hours in pH 7 buffer at 25°C .
Q. What computational methods predict the interaction of 1,6-dihydroxyanthraquinone with biological macromolecules?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal preferential binding to DNA minor grooves via hydrogen bonding (ΔG ≈ −8.2 kcal/mol). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ligand-protein geometries, correlating with experimental IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
